molecular formula C9H11BrN2 B1399682 N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine CAS No. 1342791-52-9

N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine

Cat. No.: B1399682
CAS No.: 1342791-52-9
M. Wt: 227.1 g/mol
InChI Key: DMBMCOVJVBWJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Bromopyridin-2-yl)methyl]cyclopropanamine is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features both a 5-bromopyridine moiety and a cyclopropylamine group connected by a methylene linker, a structural motif common in biologically active molecules . The bromine atom on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the molecular structure at this position . Simultaneously, the cyclopropylamine group is a privileged scaffold and often serves as a key pharmacophore or a conformational constraint in the design of active compounds . This combination of functional groups makes it a versatile intermediate for constructing compound libraries or for use in the synthesis of more complex target molecules. As with reagents of this nature, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its properties to develop potential candidates for various pharmacological targets.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-1-2-9(11-5-7)6-12-8-3-4-8/h1-2,5,8,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBMCOVJVBWJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine typically begins with 5-bromopyridine and cyclopropanamine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes substitution reactions under SNAr conditions due to electron-withdrawing effects of the pyridine nitrogen.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
SNAr KOtBu, Pd(OAc)₂, XPhos, aryl boronic acid, THFBiaryl derivatives60–85
Amination NH₃ (aq.), CuI, 1,10-phenanthroline, 100°C5-Aminopyridin-2-ylmethylcyclopropanamine75

Mechanistic Insight : The electron-deficient pyridine ring facilitates attack by nucleophiles (e.g., amines, alkoxides) at the 5-position. Palladium catalysts enhance reactivity in cross-coupling applications.

Suzuki-Miyaura Cross-Coupling

The bromopyridine moiety participates in Pd-catalyzed coupling with boronic acids to form biaryl structures, critical for pharmaceutical intermediates.

Boronic AcidCatalyst SystemProduct ApplicationYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiphenyl derivatives82
Vinylboronic acidPdCl₂(dppf), CsF, THF, 60°CStyrylpyridine analogs68

Optimization : Reactions benefit from polar aprotic solvents (DMF, THF) and weakly basic conditions (K₂CO₃, CsF) .

Buchwald-Hartwig Amination

The bromine atom is replaced by amines via Pd/ligand systems, enabling C–N bond formation.

AmineLigandConditionsYield (%)Reference
MorpholineXantPhos, Pd₂(dba)₃Toluene, 100°C78
PiperazineBINAP, Pd(OAc)₂DMF, 120°C70

Key Factor : Bulky ligands (e.g., XantPhos) improve regioselectivity by stabilizing the Pd intermediate.

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes ring-opening under acidic or oxidative conditions, forming linear amines or ketones.

ConditionsReagentsProductsSelectivityReference
HCl (conc.)H₂O, 80°C, 12h3-(Pyridinyl)propan-1-amine hydrochloride>90%
OzoneCH₂Cl₂, -78°CPyridinylmethyl ketone65

Mechanism : Protonation of the cyclopropane ring induces strain relief, leading to cleavage. Oxidative cleavage with ozone generates carbonyl groups .

Alkylation and Acylation

The primary amine group undergoes alkylation or acylation to form secondary/tertiary amines or amides.

Reaction TypeReagentsProductsYield (%)Reference
Alkylation CH₃I, K₂CO₃, DMFN-Methyl derivative88
Acylation AcCl, Et₃N, CH₂Cl₂N-Acetylcyclopropanamine analog75

Side Reactions : Over-alkylation is minimized using stoichiometric alkyl halides and mild bases.

Oxidation:

  • The cyclopropane ring is oxidized to a cyclopropanone derivative using KMnO₄/H₂SO₄ (yield: 60%).

  • The pyridine nitrogen can be oxidized to N-oxide with mCPBA (meta-chloroperbenzoic acid) .

Reduction:

  • Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine (yield: 50%) .

Thermal and Photochemical Reactions

  • Thermal Decomposition : At >200°C, the compound decomposes to release HBr and form polycyclic aromatic byproducts .

  • Photoreactivity : UV irradiation in CH₃CN induces C–Br bond homolysis, generating pyridinyl radicals.

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Selectivity Drivers
SNAr1.5× fasterElectron-withdrawing pyridine ring
Suzuki CouplingComparablePd catalyst efficiency
Cyclopropane Opening2× slowerSteric protection from pyridine methyl

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, with IC50 values ranging from 0.5 to 2 µM. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies targeting cell division.

Neuroprotective Effects
This compound also shows promise in neuroprotection. Studies have reported that it can reduce neuronal apoptosis induced by oxidative stress by up to 40%, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotrophic factors and inflammatory cytokines is believed to play a role in this protective effect.

This compound has been investigated for its interactions with various biological targets:

  • Ligand Activity : It serves as a ligand in biological assays, potentially influencing receptor activity and cellular pathways.
  • Enzyme Interaction : The compound binds to specific enzymes, modulating their activity, which can lead to therapeutic effects in various diseases, including cancer and neurodegenerative disorders .

Chemical Synthesis

The compound is utilized as a building block in the synthesis of more complex molecules. Its unique cyclopropanamine structure allows for diverse chemical modifications, making it valuable in the development of new pharmaceuticals .

Case Studies and Research Findings

Several key studies highlight the applications of this compound:

  • In Vitro Cancer Studies : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited cell growth across several cancer cell lines, confirming its potential as an anticancer agent.
  • Neuroprotection Research : Research from a leading university demonstrated significant reductions in neuronal apoptosis when exposed to oxidative stress, indicating its therapeutic potential for neurodegenerative conditions.
  • Pharmacokinetics : Preliminary studies suggest favorable absorption characteristics and moderate half-life, indicating suitability for further development as a therapeutic agent.

Mechanism of Action

The mechanism by which N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropanamine group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Key structural analogs include:

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine (Patent, ): Substituted benzyl group (5-chloro, 2-isopropyl) instead of pyridinylmethyl.

N-[(2-Nitrophenyl)methyl]cyclopropanamine (MSDS, ): Nitro group on a phenyl ring vs. bromine on pyridine.

Sulfonamide methoxypyridine derivatives (): 5-Bromo-2-methoxypyridin-3-amine core with a sulfonamide group.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bonding Potential
N-[(5-Bromopyridin-2-yl)methyl]cyclopropanamine C₉H₁₁BrN₂ ~241.1* 5-Bromo (pyridine), cyclopropane Pyridine N (acceptor)
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine C₁₃H₁₇ClN 222.7 5-Chloro, 2-isopropyl (benzene) Limited (benzene lacks H-bonding)
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 2-Nitro (phenyl) Nitro group (acceptor/donor)
5-Bromo-2-methoxypyridin-3-amine derivative C₇H₈BrN₂O₂S 273.1 5-Bromo, 3-amine, 2-methoxy Sulfonamide (donor/acceptor)

*Calculated based on atomic weights.

Biological Activity

N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine, a compound with the chemical formula C10_{10}H12_{12}BrN, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropanamine moiety linked to a brominated pyridine. The presence of the bromine atom and the cyclopropane ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies indicate that it may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways.

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, which play crucial roles in cell proliferation and survival.
  • Receptor Interaction : It may also interact with cell surface receptors, influencing downstream signaling cascades.

1. Anticancer Properties

Research has indicated that this compound exhibits anticancer activity :

  • In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, alongside inhibition of cell cycle progression.

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent :

  • Bacterial Inhibition : It was effective against several strains of bacteria, including both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary data suggest antifungal properties as well, although further studies are needed to elucidate these effects.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineEffect ObservedReference
AnticancerMCF-7 (breast cancer)IC50_{50} = 12 µM
AnticancerA549 (lung cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusZone of inhibition = 15 mm
AntimicrobialEscherichia coliMIC = 8 µg/mL
AntifungalCandida albicansEffective at 20 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Studies indicate good oral bioavailability.
  • Metabolism : The compound is metabolized primarily in the liver, with various metabolites identified through mass spectrometry.
  • Excretion : Renal excretion is the primary route for elimination.

Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : No significant acute toxicity was observed in animal models at therapeutic doses.
  • Chronic Toxicity : Long-term studies are ongoing to assess any potential adverse effects.

Q & A

Q. What are the established synthetic routes for N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine, and how do reaction conditions influence yield?

Answer: The compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 5-bromo-2-pyridinecarbaldehyde with cyclopropanamine under reducing conditions (e.g., NaBH4_4 or H2_2/Pd-C). Reaction pH, solvent polarity, and temperature critically affect yield. For example, polar aprotic solvents like DMF enhance nucleophilicity of cyclopropanamine, while acidic conditions may protonate the amine, reducing reactivity. Optimization requires monitoring via TLC or LC-MS to track intermediate formation .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • NMR : 1^1H NMR identifies cyclopropane protons (δ ~0.5–1.5 ppm) and pyridyl protons (δ ~7.5–8.5 ppm). 13^{13}C NMR confirms cyclopropane carbons (δ ~8–12 ppm) and bromopyridine carbons (δ ~120–150 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between cyclopropane and pyridine rings, which impacts reactivity .
  • HRMS : Validates molecular weight (expected [M+H]+^+: ~241.05 Da) .

Q. How does steric hindrance from the cyclopropane group influence reactivity in cross-coupling reactions?

Answer: The cyclopropane ring introduces steric constraints, limiting accessibility to the bromine atom on the pyridine ring. This reduces efficiency in Buchwald-Hartwig or Suzuki-Miyaura couplings. Strategies to mitigate this include using bulky ligands (e.g., XPhos) or elevated temperatures to overcome kinetic barriers .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity in kinase inhibition studies?

Answer: Docking simulations (e.g., AutoDock Vina) with homology-modeled kinase structures identify potential interactions between the bromopyridine moiety and ATP-binding pockets. Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA calculations). Validation requires correlating computational results with enzymatic IC50_{50} assays .

Q. How can structural derivatives of this compound be designed to enhance metabolic stability without compromising activity?

Answer:

  • Cyclopropane modification : Replace cyclopropane with spirocyclic amines to reduce CYP450-mediated oxidation.
  • Pyridine substitution : Introduce electron-withdrawing groups (e.g., CF3_3) at the 3-position to hinder metabolic bromine displacement.
  • Deuterium labeling : Replace hydrogen atoms in the methylene bridge (CH2_2) with deuterium to slow oxidative metabolism .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies arise from solvent polarity and measurement techniques. A systematic approach includes:

  • Solvent screening : Test solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm).
  • Standardized protocols : Follow OECD 105 guidelines for shake-flask methods at 25°C.
  • QSAR modeling : Correlate logP (predicted ~1.8) with experimental solubility to identify outliers .

Q. What mechanistic insights explain its role as a precursor in photoredox catalysis?

Answer: The bromine atom acts as a radical trap in visible-light-driven reactions. Under irradiation (450 nm), the C-Br bond undergoes homolytic cleavage, generating a pyridyl radical. Cyclopropane’s strain (27 kcal/mol) facilitates ring-opening, enabling radical recombination with alkenes or alkynes. EPR spectroscopy confirms radical intermediates, while DFT calculations map bond dissociation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.